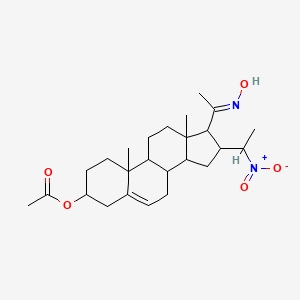![molecular formula C16H11F6NO2 B6026494 N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B6026494.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide, commonly referred to as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BTF is a small molecule that has been shown to exhibit promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The exact mechanism of action of BTF is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in disease progression. For example, BTF has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression. BTF has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting these enzymes, BTF may prevent the progression of cancer and reduce inflammation.
Biochemical and Physiological Effects:
BTF has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BTF induces apoptosis, or programmed cell death, in cancer cells. BTF has also been shown to inhibit cell proliferation and migration, which are critical processes involved in cancer metastasis. Additionally, BTF has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines.
实验室实验的优点和局限性
BTF has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a useful tool for studying disease pathways. Additionally, BTF has been shown to exhibit potent activity against a range of diseases, making it a promising candidate for drug development. However, there are also limitations to using BTF in lab experiments. For example, BTF may have off-target effects that could complicate data interpretation. Additionally, BTF may have limited solubility in aqueous solutions, which could affect its bioavailability.
未来方向
There are several future directions for BTF research. One area of interest is the development of BTF analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of BTF and its potential applications in drug development. Finally, clinical trials are needed to determine the safety and efficacy of BTF as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide, or BTF, is a small molecule that has shown promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. BTF has been extensively studied for its potential therapeutic applications, and its mechanism of action involves the inhibition of specific enzymes and signaling pathways involved in disease progression. While there are advantages and limitations to using BTF in lab experiments, there are several future directions for BTF research, including the development of analogs with improved potency and selectivity, further studies of its mechanism of action, and clinical trials to determine its safety and efficacy as a therapeutic agent.
合成方法
The synthesis of BTF involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of BTF as a white solid with a melting point of approximately 195°C. The purity of BTF can be improved through recrystallization or column chromatography.
科学研究应用
BTF has been extensively studied for its potential therapeutic applications. In vitro studies have shown that BTF exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. BTF has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, BTF has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c1-25-13-5-3-2-4-12(13)14(24)23-11-7-9(15(17,18)19)6-10(8-11)16(20,21)22/h2-8H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSZTIFXBLSTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)
![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)
![1-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6026426.png)
![2-allyl-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6026431.png)
![methyl 3-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B6026433.png)
![5-methyl-3-(4-methylphenyl)-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6026436.png)

![5-methyl-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6026456.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6026462.png)
![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)

![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)

![methyl (1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6026502.png)